molecular formula C14H16N2O2 B1529671 tert-butyl 2-aminoquinoline-6-carboxylate CAS No. 863492-32-4

tert-butyl 2-aminoquinoline-6-carboxylate

Cat. No.: B1529671
CAS No.: 863492-32-4
M. Wt: 244.29 g/mol
InChI Key: SOOYGLFQUPKQHA-UHFFFAOYSA-N
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Description

tert-butyl 2-aminoquinoline-6-carboxylate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with an amino group at the 2-position and a carboxylic acid tert-butyl ester at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-aminoquinoline-6-carboxylate typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Amino Group: The amino group at the 2-position can be introduced through nitration followed by reduction. For example, nitration of quinoline can be achieved using nitric acid, followed by reduction of the nitro group to an amino group using a reducing agent like tin and hydrochloric acid.

    Esterification: The carboxylic acid group at the 6-position can be esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-aminoquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like tin and hydrochloric acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Tin and hydrochloric acid or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of 2-nitroquinoline-6-carboxylic acid tert-butyl ester.

    Reduction: Reformation of this compound from its nitro derivative.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

tert-butyl 2-aminoquinoline-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.

    Biological Studies: It serves as a probe in biological studies to investigate the mechanism of action of quinoline-based drugs.

    Chemical Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of tert-butyl 2-aminoquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: It can inhibit enzymes involved in the biosynthesis of nucleic acids or proteins, thereby exerting its antibacterial or anticancer effects.

    Intercalating DNA: It can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for antimalarial and anticancer agents.

    Targeting Specific Pathways: It can target specific molecular pathways involved in disease progression, such as the inhibition of kinases or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoquinoline-6-carboxylic acid methyl ester
  • 2-Aminoquinoline-6-carboxylic acid ethyl ester
  • 2-Aminoquinoline-6-carboxylic acid isopropyl ester

Uniqueness

tert-butyl 2-aminoquinoline-6-carboxylate is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and can influence the compound’s reactivity and biological activity. The tert-butyl group can also enhance the compound’s stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl 2-aminoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)10-4-6-11-9(8-10)5-7-12(15)16-11/h4-8H,1-3H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOYGLFQUPKQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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